2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyridine ring with dimethyl and carbonitrile substituents. Its distinct chemical structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Hartwig-Buchwald N-arylation of fluoroiodobenzene, followed by coupling with a suitable pyridine derivative . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its interaction with biological membranes . Molecular docking studies have shown that the compound can bind to specific sites on proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound also features a fluorophenyl-piperazine moiety but differs in its triazine core.
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone: This compound has a similar piperazine structure but includes a bis(fluorophenyl)methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19FN4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19FN4/c1-13-11-14(2)21-18(15(13)12-20)23-9-7-22(8-10-23)17-6-4-3-5-16(17)19/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
DGPIQUPWBAGIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)C3=CC=CC=C3F)C |
solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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